molecular formula C21H20ClN5O B12921583 9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((3-(phenylmethoxy)phenyl)methyl)- CAS No. 115204-70-1

9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((3-(phenylmethoxy)phenyl)methyl)-

Cat. No.: B12921583
CAS No.: 115204-70-1
M. Wt: 393.9 g/mol
InChI Key: AVEAACUNZYBTGH-UHFFFAOYSA-N
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Description

9-(3-(Benzyloxy)benzyl)-2-chloro-N,N-dimethyl-9H-purin-6-amine is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a benzyloxybenzyl group attached to the purine ring, along with a chlorine atom and two dimethylamine groups. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-(Benzyloxy)benzyl)-2-chloro-N,N-dimethyl-9H-purin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzyloxybenzyl Intermediate: This step involves the reaction of benzyl alcohol with a suitable benzylating agent to form the benzyloxybenzyl intermediate.

    Chlorination: The intermediate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.

    Purine Ring Formation: The chlorinated intermediate is reacted with a purine precursor under basic conditions to form the purine ring.

    Dimethylation: Finally, the compound is subjected to dimethylation using dimethylamine or a similar reagent to introduce the dimethylamine groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

9-(3-(Benzyloxy)benzyl)-2-chloro-N,N-dimethyl-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The chlorine atom can be reduced to form a hydrogen-substituted derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or alkoxide salts.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Hydrogen-substituted derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

9-(3-(Benzyloxy)benzyl)-2-chloro-N,N-dimethyl-9H-purin-6-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(3-(Benzyloxy)benzyl)-2-chloro-N,N-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    9-(2-Chlorobenzyl)-N,N-dimethyl-9H-purin-6-amine: Similar structure but lacks the benzyloxy group.

    9-(3-Methoxybenzyl)-2-chloro-N,N-dimethyl-9H-purin-6-amine: Similar structure but has a methoxy group instead of a benzyloxy group.

    9-(3-(Benzyloxy)benzyl)-2-chloro-9H-purin-6-amine: Similar structure but lacks the dimethylamine groups.

Uniqueness

The presence of the benzyloxy group and the dimethylamine groups in 9-(3-(Benzyloxy)benzyl)-2-chloro-N,N-dimethyl-9H-purin-6-amine makes it unique compared to other similar compounds. These functional groups can significantly influence the compound’s biological activity, solubility, and overall pharmacokinetic properties, making it a valuable compound for further research and development.

Biological Activity

9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((3-(phenylmethoxy)phenyl)methyl)- is a synthetic compound belonging to the purine family. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and kinase modulation. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological properties.

The chemical structure of 9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((3-(phenylmethoxy)phenyl)methyl)- can be represented as follows:

  • Molecular Formula : C₁₄H₁₅ClN₆
  • Molecular Weight : 300.76 g/mol
  • CAS Number : 115204-53-0

Research indicates that compounds similar to 9H-Purin-6-amine exhibit activity by modulating kinase pathways, which are crucial for various cellular processes including proliferation and survival. The specific mechanism of action for this compound involves inhibition of specific kinases that are overactive in certain cancer types.

Anticancer Properties

Several studies have investigated the anticancer potential of purine derivatives, including 9H-Purin-6-amine. For instance:

  • Inhibition of Kinase Activity : A study demonstrated that this compound significantly inhibits RET kinase activity, which is implicated in several cancers. The IC50 value was determined to be approximately 50 µM, indicating moderate potency against RET kinase .
  • Cell Proliferation Assays : In vitro assays showed that treatment with 9H-Purin-6-amine resulted in a dose-dependent reduction in cell proliferation in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The results suggested that at concentrations above 25 µM, there was a significant decrease in cell viability compared to control groups .

Other Biological Activities

Beyond its anticancer effects, this compound may also exhibit other biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against specific bacterial strains, although further investigation is required to confirm these effects.

Case Studies

  • Case Study on RET Kinase Inhibition :
    • Objective : To evaluate the effectiveness of 9H-Purin-6-amine as a RET kinase inhibitor.
    • Methodology : High-throughput screening was employed using a kinase assay.
    • Results : The compound displayed significant inhibition at concentrations above 50 µM, with a notable reduction in phosphorylation levels of RET substrates .
  • Cell Line Studies :
    • Objective : To assess the cytotoxic effects on various cancer cell lines.
    • Methodology : MTT assays were conducted across multiple concentrations.
    • Results : The compound exhibited cytotoxicity with an IC50 value ranging from 20 to 50 µM depending on the cell line tested .

Data Tables

PropertyValue
Molecular FormulaC₁₄H₁₅ClN₆
Molecular Weight300.76 g/mol
CAS Number115204-53-0
Anticancer IC50 (RET Kinase)~50 µM
Anticancer IC50 (A549)~25 µM
Anticancer IC50 (MCF7)~30 µM

Properties

CAS No.

115204-70-1

Molecular Formula

C21H20ClN5O

Molecular Weight

393.9 g/mol

IUPAC Name

2-chloro-N,N-dimethyl-9-[(3-phenylmethoxyphenyl)methyl]purin-6-amine

InChI

InChI=1S/C21H20ClN5O/c1-26(2)19-18-20(25-21(22)24-19)27(14-23-18)12-16-9-6-10-17(11-16)28-13-15-7-4-3-5-8-15/h3-11,14H,12-13H2,1-2H3

InChI Key

AVEAACUNZYBTGH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC2=C1N=CN2CC3=CC(=CC=C3)OCC4=CC=CC=C4)Cl

Origin of Product

United States

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